Product packaging for Bisphenol A-13C12(Cat. No.:CAS No. 263261-65-0)

Bisphenol A-13C12

Cat. No.: B564797
CAS No.: 263261-65-0
M. Wt: 240.20 g/mol
InChI Key: IISBACLAFKSPIT-ZGFLEIAISA-N
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Description

Contextualization of Bisphenol A as an Environmental Contaminant

Bisphenol A (BPA) is a synthetic chemical compound used extensively in the production of polycarbonate plastics and epoxy resins. pica-berlin.de These materials are integral to a wide array of consumer products, including food and beverage containers, thermal paper, and some medical devices. researchgate.netisotope.comeuropa.eu The widespread use and production of BPA have led to its status as a ubiquitous environmental contaminant. isotope.com It is frequently detected in various environmental media, including water, soil, and air, primarily due to leaching from landfills, industrial wastewater, and the degradation of plastic products. pica-berlin.deontosight.ainih.gov

Human exposure to BPA is widespread, with the primary route being through diet. researchgate.net The chemical can migrate from the linings of canned foods and polycarbonate plastics into the food and beverages they contain. researchgate.netiaea.org This continuous release into the environment and subsequent human exposure have raised significant concerns due to BPA's classification as an endocrine-disrupting chemical (EDC). pica-berlin.de EDCs are substances that can interfere with the body's hormonal systems.

The pervasive nature of BPA in our environment is highlighted by numerous biomonitoring studies. For instance, a 2003-2004 survey by the U.S. Centers for Disease Control and Prevention (CDC) found detectable levels of BPA in the urine of 93% of the population sampled. researchgate.net While BPA has a relatively short half-life in the human body, the constant exposure from various sources results in a continuous internal presence. ontosight.ai

Fundamental Role of Stable Isotope-Labeled Analogs in Quantitative and Mechanistic Studies

In the field of analytical chemistry and toxicology, stable isotope-labeled analogs of compounds are indispensable tools for conducting precise quantitative and mechanistic studies. iaea.orgsymeres.com These analogs are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), or nitrogen-15 (B135050) (¹⁵N). symeres.com This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in chemical reactions and biological processes. ontosight.ai

The primary application of stable isotope-labeled compounds is as internal standards in quantitative analysis, particularly in conjunction with mass spectrometry (MS). researchgate.net In this technique, a known amount of the labeled analog is added to a sample before analysis. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they experience the same effects during sample preparation, extraction, and analysis, including any loss of sample or variations in instrument response. scispace.com However, due to the difference in mass, the mass spectrometer can distinguish between the analyte of interest and the labeled internal standard. This allows for highly accurate and precise quantification by correcting for matrix effects and other sources of error. pica-berlin.deresearchgate.net

Beyond quantitative analysis, stable isotope labeling is crucial for elucidating metabolic pathways and understanding the environmental fate of contaminants. ontosight.airesearchgate.net By tracing the labeled atoms, researchers can follow a compound through complex biological or environmental systems, identify its metabolites, and determine its degradation pathways. researchgate.netresearchgate.netnih.gov This information is vital for assessing the bioaccumulation potential and long-term impact of environmental pollutants.

Overview of Academic Research Objectives for Bisphenol A-¹³C₁₂ Investigations

The isotopically labeled analog, Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), in which the twelve carbon atoms of the two phenyl rings are replaced with carbon-13, plays a pivotal role in research concerning BPA. isotope.comscbt.com The primary objective for its use is to serve as an ideal internal standard for the accurate quantification of BPA in a variety of complex matrices. researchgate.netmdpi.com

A significant body of research focuses on developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for detecting trace levels of BPA in human biological samples like urine, serum, and breast milk. nih.govfda.govdphen1.com The use of BPA-¹³C₁₂ is essential in these studies to overcome challenges such as matrix effects and potential contamination from external sources during sample handling, which can lead to inaccurate measurements. pica-berlin.deeuropa.eu

Research objectives utilizing BPA-¹³C₁₂ often include:

Biomonitoring Studies: To accurately determine the extent of human exposure to BPA across different populations and identify key exposure sources. europa.eunih.gov

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of BPA in living organisms. tandfonline.com

Environmental Fate Studies: To trace the degradation and transformation of BPA in various environmental compartments, such as soil and water, to better understand its persistence and impact. nih.gov

Food Contamination Analysis: To precisely quantify the migration of BPA from food packaging materials into foodstuffs. pica-berlin.defda.gov

By providing a reliable method for quantification, research employing BPA-¹³C₁₂ contributes significantly to the understanding of the risks associated with BPA exposure and informs regulatory decisions worldwide.

Compound Information Table

Compound NameAbbreviation
Bisphenol ABPA
Bisphenol A-¹³C₁₂BPA-¹³C₁₂
Carbon-13¹³C
Deuterium²H or D
Nitrogen-15¹⁵N
Bisphenol SBPS
Bisphenol FBPF
Bisphenol AFBPAF
Bisphenol A diglycidyl ether
d4-Bisphenol Ad4-BPA
d10-Bisphenol Fd10-BPF
¹³C₁₂-Bisphenol AF¹³C₁₂-BPAF
¹³C₁₂-Bisphenol S¹³C₁₂-BPS
d6-Bisphenol A diglycidylether
d6-Bisphenol A-glucuronide
Bisphenol A-glucuronideBPA-G
Bisphenol A-d8BPA-d8
¹³C-Bisphenol A¹³C-BPA
Bisphenol A-mono-ß-(D)-glucuronide sodium saltBPA-G
Bisphenol A-[D6]BPA-[D6]
Bisphenol A-G-[¹³C₁₂]BPA-G-[¹³C₁₂]

Analytical Methodologies Utilizing Bisphenol A-¹³C₁₂

Analytical TechniqueMatrixPurpose of BPA-¹³C₁₂Reported Limit of Quantification (LOQ) / Detection (LOD)Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)TunaInternal Standard for Quantification6 ng/g (LOQ) fda.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)FoodstuffsInternal Standard for Accurate Quantification<0.5 μg/kg researchgate.net
Direct Immersion Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (DI-SPME-ARROW-GC-MS/MS)Canned FoodInternal Standard to Eliminate Matrix Effect1 ppb (LOD) pica-berlin.de
Liquid Chromatography-Mass Spectrometry (LC-MS)Human UrineInternal Standard for Calibration and Quantification0.1 ng/mL (in calibration curve) nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) with Negative Chemical IonizationHuman SerumInternal Standard for Calibration CurveCalibration range 0.1–10 pg/ml dphen1.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B564797 Bisphenol A-13C12 CAS No. 263261-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ZGFLEIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675703
Record name 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263261-65-0
Record name 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263261-65-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Purity Verification of Bisphenol A 13c12

Synthetic Methodologies for Ring-Labeled Bisphenol A-¹³C₁₂

The preparation of Bisphenol A-¹³C₁₂ is achieved through chemical synthesis. chembk.comlgcstandards.com A common and direct method involves the acid-catalyzed condensation reaction of two equivalents of phenol-¹³C₆ with one equivalent of acetone. In this process, phenol (B47542) in which all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope serves as the key labeled precursor. chembk.com This reaction is typically facilitated by a strong acid catalyst.

The general synthetic scheme is as follows: 2 (¹³C₆H₅OH) + (CH₃)₂CO → (CH₃)₂C(¹³C₆H₄OH)₂ + H₂O

This reaction yields 2,2-bis(4-hydroxyphenyl-¹³C₆)propane, where both aromatic rings are fully labeled with ¹³C. sigmaaldrich.com The product is then purified to a high degree, often appearing as a white to off-white solid or crystals. lgcstandards.comsigmaaldrich.com

Advanced Spectroscopic and Chromatographic Confirmation of Isotopic Enrichment and Purity

Following synthesis, a rigorous analytical workflow is employed to confirm the structural integrity, chemical purity, and isotopic enrichment of the final product. This typically involves a combination of chromatographic separation and spectroscopic analysis. lgcstandards.comas-1.co.jp High-Performance Liquid Chromatography (HPLC) is often used to determine the chemical purity, which is generally expected to be greater than 95%. lgcstandards.comlgcstandards.com

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is the primary technique for verifying the isotopic enrichment and confirming the mass shift of the labeled compound compared to its unlabeled counterpart. sigmaaldrich.com Due to the incorporation of twelve ¹³C atoms, the molecular weight of BPA-¹³C₁₂ is 240.2 g/mol , which is 12 atomic mass units higher than that of natural abundance BPA (228.29 g/mol ). chembk.comlgcstandards.comsigmaaldrich.com

In liquid chromatography-mass spectrometry (LC-MS) analysis, often using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is monitored. nih.govunam.mx For BPA-¹³C₁₂, the expected mass-to-charge ratio (m/z) for this ion is 239.1, whereas for unlabeled BPA, it is 227.0. nih.govunam.mxnih.gov Analysis of the mass distribution allows for the precise calculation of isotopic purity. Certificates of analysis for commercial standards often report isotopic purity of 99 atom % ¹³C, with a detailed breakdown of the distribution showing the ¹³C₁₂ isotopologue as the most abundant by a significant margin. lgcstandards.comsigmaaldrich.com

CompoundMolecular FormulaMolecular Weight (g/mol)[M-H]⁻ Ion (m/z)
Bisphenol A (unlabeled)C₁₅H₁₆O₂228.29227.0
Bisphenol A-¹³C₁₂¹³C₁₂C₃H₁₆O₂240.20239.1

Data sourced from multiple references. chembk.comnih.govlgcstandards.comsigmaaldrich.comunam.mxnih.gov

A certificate of analysis for one batch reported an isotopic purity of 98.8%, with the mass distribution showing the ¹³C₁₂ species at 90.73% relative intensity. lgcstandards.com

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming that the ¹³C isotopes are in the correct positions within the molecular structure. lgcstandards.comas-1.co.jp Both Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used to provide a complete structural picture. as-1.co.jpnih.gov

Advanced Analytical Methodologies Employing Bisphenol A 13c12 As an Internal Standard

Principles of Stable Isotope Dilution Analysis (SIDA) for Bisphenol A Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. researchgate.net In the context of BPA analysis, Bisphenol A-13C12 serves as this internal standard. dphen1.comsem.com.tr The fundamental principle of SIDA is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. researchgate.netdphen1.com

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis. researchgate.netsci-hub.se SIDA, utilizing this compound, effectively mitigates these effects. aaqr.org Since the internal standard and the native analyte have very similar retention times and ionization efficiencies, any signal suppression or enhancement will affect both compounds to a similar degree. researchgate.net By calculating the ratio of the native analyte's signal to the internal standard's signal, the matrix effects are normalized, leading to more accurate quantification. dphen1.com

Background contamination with BPA is another significant challenge, as it is present in many laboratory materials. unil.ch The use of this compound helps to distinguish between the BPA originating from the sample and any extraneous contamination introduced during sample preparation. dphen1.com

For accurate quantification, calibration curves are constructed by plotting the ratio of the peak area of the native analyte (BPA) to the peak area of the internal standard (this compound) against the concentration of the native analyte. unil.chaaqr.org These curves typically exhibit excellent linearity over a wide concentration range. researchgate.netdphen1.com For instance, studies have demonstrated linearity from 0.05 µmol L⁻¹ to 10 µmol L⁻¹ and from 0.15–200 ng L−1. researchgate.netdphen1.com The use of an internal standard like this compound ensures the robustness and reproducibility of the calibration, as it compensates for variations in injection volume and instrument response. unil.chaaqr.org

Parameter Value Reference
Linearity Range 10.05 µmol L⁻¹ - 10 µmol L⁻¹ researchgate.net
Linearity Range 20.15 ng L⁻¹ - 200 ng L⁻¹ dphen1.com
Linearity Range 30.2 µg/L - 200 µg/L unil.ch
Correlation Coefficient (R²)> 0.99 researchgate.netdphen1.com

Methodological Approaches for Compensation of Matrix Effects and Background Contamination

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the predominant technique for the analysis of BPA using this compound. unil.chnih.gov This combination offers high selectivity and sensitivity, which are crucial for detecting trace levels of BPA in complex samples.

Ultra-High Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes, provide faster analysis times and better resolution compared to conventional HPLC. aaqr.orgdphen1.com A typical UPLC-MS/MS protocol for BPA analysis involves chromatographic separation on a C18 reversed-phase column. aaqr.orgdphen1.com The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape and ionization. unil.chaaqr.org

A representative UPLC gradient might start with a high aqueous content, which is gradually decreased to elute the analytes. aaqr.org The flow rates are typically in the range of 0.2 to 0.4 mL/min. unil.chaaqr.org

Example UPLC-MS/MS Gradient Program:

Time (min) % Mobile Phase A (Methanol/Acetonitrile) % Mobile Phase B (Water with additive) Flow Rate (mL/min)
0.0 5 95 0.4
1.0 5 95 0.4
5.0 99 1 0.4
6.0 99 1 0.4
6.1 5 95 0.4
8.0 5 95 0.4

This table is a representative example based on a published method. aaqr.org

For quantification, mass spectrometers are typically operated in either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. unil.chagroswamp.com In SIM mode, the mass spectrometer is set to detect specific ions corresponding to the molecular ions of BPA and this compound. agroswamp.com

MRM mode, used in tandem mass spectrometry, offers higher selectivity and is the preferred method. unil.chaaqr.org In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. unil.ch This process significantly reduces background noise and interferences. The selection of precursor and product ions is crucial for the sensitivity and specificity of the method. unil.chaaqr.org

Optimized MRM Transitions for BPA and this compound:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Bisphenol A (BPA) 227.1 212.1 -
This compound 239.1 224.1 -

Data derived from typical values in LC-MS/MS methods. Specific collision energies can vary between instruments and optimized methods. unil.ch

Electrospray ionization (ESI) is the most common ionization technique for the analysis of BPA and its analogs. dphen1.comsci-hub.se It is typically operated in the negative ion mode, as phenolic compounds readily deprotonate to form [M-H]⁻ ions. unil.chsci-hub.se Key ESI parameters that require optimization include the spray voltage, sheath gas pressure, auxiliary gas flow, and ion transfer tube temperature. unil.ch Proper tuning of these parameters is essential to achieve maximum sensitivity and stable ionization. For instance, optimized conditions might include a spray voltage of -3300 V, a sheath gas pressure of 25 arbitrary units, and an ion transfer tube temperature of 298°C. unil.ch

Typical ESI Parameters:

Parameter Setting Reference
Ionization Mode Negative Electrospray (ESI-) unil.chsci-hub.se
Spray Voltage -3300 V unil.ch
Sheath Gas Pressure 25 (arbitrary units) unil.ch
Auxiliary Gas Pressure 13 (arbitrary units) unil.ch
Ion Transfer Tube Temperature 298 °C unil.ch

Optimization of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes for Bisphenol A and this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. When coupled with the use of Bisphenol A-¹³C₁₂, it provides a robust platform for the trace analysis of BPA.

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Carbon Isotopic Tracing

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized analytical technique used for the precise measurement of carbon isotope ratios in individual compounds. In the context of BPA analysis, GC-C-IRMS, in conjunction with Bisphenol A-¹³C₁₂, serves as a powerful tool for tracing the metabolic and environmental fate of BPA. iue.ac.cnnih.govresearchgate.net

The methodology involves the chromatographic separation of compounds by GC, followed by their combustion into carbon dioxide (CO₂) and subsequent analysis of the isotopic composition (¹³C/¹²C) by an isotope ratio mass spectrometer. iue.ac.cn When studying the transformation of BPA, samples are spiked with Bisphenol A-¹³C₁₂. The detection of ¹³CO₂ during GC-C-IRMS analysis indicates the formation of transformation products derived from the labeled BPA. iue.ac.cn

Research has utilized this technique to investigate the biodegradation of BPA in various environmental matrices. For instance, studies on the anaerobic digestion of municipal solid waste employed Bisphenol A-¹³C₁₂ to track its potential mineralization to ¹³CO₂ and ¹³CH₄. nih.govresearchgate.net This approach allows for the unambiguous identification of degradation pathways and the quantification of mineralization rates. In one study, the analysis of headspace air samples by GC-C-IRMS was used to monitor the mineralization of ¹³C₁₂-BPA into volatile transformation products. iue.ac.cn

The combination of GC-C-IRMS with traditional GC-MS provides complementary information. While GC-C-IRMS confirms the presence of ¹³C in transformation products, GC-MS is used to elucidate their chemical structures by analyzing the mass spectra of the ¹³C-labeled compounds. iue.ac.cn

Table 1: GC-C-IRMS Parameters for Isotopic Tracing

Parameter Value/Description Reference
Monitored Ions (m/z) 44 (¹²CO₂), 45 (¹³CO₂), 46 (¹²C¹⁶O¹⁸O) iue.ac.cn
Significance of m/z 45 Indicates potential ¹³C-labeled transformation products of ¹³C₁₂-BPA. iue.ac.cn

| Coupled Technique | GC-MS for chemical structure elucidation of labeled products. | iue.ac.cn |

Strategic Derivatization for Enhanced Chromatographic Separation and Detection

The analysis of BPA by GC-MS often requires a derivatization step to improve its volatility and chromatographic behavior. dphen1.comipp.pt Derivatization converts the polar hydroxyl groups of BPA into less polar functional groups, resulting in sharper chromatographic peaks and increased sensitivity. Bisphenol A-¹³C₁₂ is an ideal internal standard for these methods as it undergoes the same derivatization reaction as the native BPA, thus compensating for any variations in reaction efficiency.

Common derivatization reagents for BPA include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and acylating agents like acetic anhydride (B1165640). dphen1.comipp.pt The resulting derivatives, such as the trimethylsilyl (B98337) ether or the acetylated form of BPA, are more amenable to GC analysis.

In a study determining BPA in various biological fluids, in-situ derivatization with acetic anhydride was performed during stir bar sorptive extraction (SBSE). dphen1.com The use of Bisphenol A-¹³C₁₂ as a surrogate standard corrected for any variability in the extraction and derivatization process, leading to high recovery rates. dphen1.comnih.gov The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, monitoring specific ions for the derivatized BPA and its ¹³C₁₂-labeled counterpart to ensure high selectivity and sensitivity. dphen1.com For example, after acylation, the ions at m/z 213 and 228 for the BPA derivative and m/z 225 for the ¹³C₁₂-BPA derivative can be monitored. dphen1.com

Another method for BPA determination in human urine utilized BSTFA+TMCS for derivatization, with Bisphenol A-¹³C₁₂ as the internal standard. ipp.pt This approach, coupled with a micro-QuEChERS extraction, provided a sensitive and specific quantification of total BPA. ipp.pt

Table 2: Derivatization and GC-MS Parameters

Parameter Description Reference
Derivatization Reagent Acetic acid anhydride dphen1.comnih.gov
Derivatization Reagent BSTFA + TMCS (99:1) ipp.pt
GC-MS Mode Selected Ion Monitoring (SIM) dphen1.com
Monitored Ions (Acyl Derivative) m/z 213, 228 (BPA); m/z 225 (¹³C₁₂-BPA) dphen1.com

| Quantification Principle | Isotope Dilution using ¹³C₁₂-BPA | dphen1.com |

Advanced Sample Preparation Techniques for Diverse Matrices Utilizing this compound

The effective extraction and clean-up of BPA from complex matrices such as food, environmental, and biological samples are critical for accurate analysis. The incorporation of Bisphenol A-¹³C₁₂ at the beginning of the sample preparation process is essential for correcting for analyte losses during these steps.

Optimized Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. iue.ac.cndphen1.comnih.govcanada.canih.govunil.ch The use of Bisphenol A-¹³C₁₂ as an internal standard is integral to achieving accurate and precise results with SPE. nih.govcanada.canih.gov

Various SPE sorbents, such as Oasis HLB and Strata-X, have been employed for the extraction of BPA. iue.ac.cncanada.ca The protocol typically involves conditioning the SPE cartridge, loading the sample (to which Bisphenol A-¹³C₁₂ has been added), washing away interferences, and finally eluting the analyte and the internal standard. iue.ac.cncanada.ca For instance, in a study analyzing BPA in river water, water samples were concentrated using Oasis HLB cartridges. iue.ac.cn Another study on bisphenols in food samples utilized Strata-X cartridges for sample clean-up. canada.ca

Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents for BPA and its analogues. dphen1.com In these methods, the addition of ¹³C-labeled internal standards, including those for other bisphenols, helps to ensure accurate quantification. dphen1.com

Table 3: Optimized SPE Protocol Details

Parameter Description Reference
SPE Sorbent Oasis HLB iue.ac.cn
SPE Sorbent Strata-X canada.ca
Internal Standard Bisphenol A-¹³C₁₂ added prior to extraction nih.govcanada.canih.gov

| Application | River water, food samples, human urine | iue.ac.cnnih.govcanada.ca |

Supported Liquid Extraction (SLE) Methodologies

Supported Liquid Extraction (SLE) is a sample preparation technique that functions like liquid-liquid extraction but in a packed-bed format, offering benefits such as reduced solvent consumption and elimination of emulsion formation. mdpi.comnih.gov The use of isotope-labeled internal standards like Bisphenol A-¹³C₁₂ is recommended to compensate for matrix effects. mdpi.com

In a study determining various endocrine-disrupting chemicals, including BPA, in human urine, an isotope dilution-UPLC-MS/MS method followed by SLE was developed. mdpi.com The method demonstrated good recovery and minimal matrix effects, highlighting the effectiveness of combining SLE with isotope dilution. mdpi.com Another study for the simultaneous determination of bisphenols and parabens in urine also successfully employed SLE for sample pretreatment. nih.gov The hydrolyzed urine sample was loaded onto an SLE cartridge, and the target analytes, along with their labeled internal standards, were eluted with an organic solvent mixture. nih.gov

Direct Immersion Stir Bar Sorptive Extraction (DI-SPME-ARROW) Approaches

Direct Immersion Stir Bar Sorptive Extraction (SBSE) and the more recent DI-SPME-ARROW technology are solventless sample preparation techniques that utilize a stir bar coated with a sorbent phase to extract analytes from a liquid sample. dphen1.comnih.govpica-berlin.depica-berlin.de These methods are often coupled with in-situ derivatization, and the use of Bisphenol A-¹³C₁₂ is critical for accurate quantification. dphen1.comnih.govpica-berlin.de

A method for the determination of BPA in river water and biological fluids employed SBSE with in-situ acetylation followed by thermal desorption-GC-MS. dphen1.comnih.gov The addition of Bisphenol A-¹³C₁₂ as a surrogate standard resulted in average recoveries higher than 95%. dphen1.comnih.gov

More recently, DI-SPME-ARROW has been used for the trace analysis of BPA in canned food. pica-berlin.depica-berlin.de This technique offers high sensitivity and selectivity. The use of Bisphenol A-¹³C₁₂ as an internal standard was crucial for eliminating potential overestimates or underestimates of the analyte concentration caused by matrix effects. pica-berlin.de The method successfully detected BPA at the 1 ppb level, demonstrating the efficiency of the SPME-ARROW fiber for adsorbing both BPA and its labeled isotope. pica-berlin.de

Table 4: Compound Names

Compound Name Abbreviation
Bisphenol A BPA
Bisphenol A-¹³C₁₂ ¹³C₁₂-BPA
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Carbon Dioxide CO₂

Rigorous Procedures for Minimization of Background Contamination in Analytical Settings

The accurate quantification of Bisphenol A (BPA) at trace levels using advanced analytical methodologies, such as those employing this compound as an internal standard, is critically dependent on the stringent control of background contamination. Due to its widespread use in the manufacture of polycarbonate plastics and epoxy resins, BPA is a ubiquitous environmental contaminant, frequently present in laboratory supplies and equipment. researchgate.netmayoclinic.org This pervasiveness can lead to the introduction of exogenous BPA during sample collection, storage, and analysis, resulting in falsely elevated measurements and poor reproducibility, particularly at the ultra-trace levels required for biomonitoring and environmental studies. researchgate.netnih.gov Therefore, the implementation of rigorous procedures to minimize background contamination is a fundamental prerequisite for obtaining reliable and meaningful data.

A significant challenge in trace BPA analysis is its presence in common laboratory materials, including solvents, plasticware, and even the air and dust within the lab environment. researchgate.nettandfonline.com The propensity for contamination is high, and without meticulous control, background BPA can easily exceed the low concentrations being measured in samples. dphen1.comresearchgate.net This necessitates a systematic approach to identify and eliminate all potential sources of contamination throughout the entire analytical workflow, from sample acquisition to final measurement. oup.com

Sources of Background BPA Contamination

Identifying potential sources of contamination is the first step toward their elimination. Research has pinpointed several key areas of concern within the analytical setting:

Laboratory Hardware and Consumables: Polycarbonate materials are a primary source of BPA leaching. mayoclinic.org Other plastics and materials can also contribute to contamination. Specific items identified as significant sources include:

Vacuum tubes for blood collection, particularly the separator gel, which can contain high concentrations of BPA. researchgate.nettandfonline.com

HPLC vial septa, which can leach BPA into the sample with repeated injections. tandfonline.com

Manual injection syringes, especially those with fixed, cemented needles. dphen1.comresearchgate.net

Plastic containers, pipette tips, and other common lab plastics. nih.govmdpi.com

Solvents and Reagents: The purity of solvents and reagents is paramount.

BPA can be present even in high-purity or LC-MS grade solvents and water from purification systems. researchgate.netnih.gov

Sodium chloride, often used in sample preparation, can absorb BPA from its plastic packaging.

Analytical Instrumentation: The instrument itself can be a source of contamination.

BPA can accumulate on the head of a chromatographic column, leading to the appearance of "ghost peaks" in subsequent analyses, especially in gradient elution modes. nih.gov

Plastic components within the LC system, such as tubing, can leach BPA into the mobile phase. sci-hub.se

Contamination Minimization Procedures

A multi-faceted strategy is required to effectively reduce background BPA levels. This involves careful selection of materials, rigorous cleaning protocols, and specific analytical techniques.

Glassware and Labware Management:

Material Substitution: The most critical step is to avoid plastic materials, especially polycarbonate, wherever possible. nih.govacs.org Glass, stainless steel, or polypropylene (B1209903) are preferred alternatives. mayoclinic.orgtandfonline.com

Rigorous Cleaning: All glassware must be meticulously cleaned. A common procedure involves washing with detergent, rinsing with distilled water, followed by multiple rinses with a solvent like methanol, which is effective at dissolving BPA. mdpi.comsci-hub.se

Heat Treatment: For non-volumetric glassware, heating in a muffle furnace at high temperatures (e.g., 250-400°C) is highly effective at eliminating residual BPA contamination. dphen1.com

Solvent and Reagent Purification:

Solvent Selection: Use glass-bottled, LC-MS grade solvents and water, which have been shown to have lower BPA background than some in-house deionized water systems.

Water Purification: To obtain BPA-free water for preparing standards and blanks, it is recommended to filter purified water through a hydrophobic membrane, such as a C18 or SDB-XD Empore disk, which effectively retains BPA. dphen1.comresearchgate.net

Reagent Treatment: Solid reagents like sodium chloride that may be packaged in plastic should be treated, for example, by heating in a muffle furnace to drive off any adsorbed BPA.

Analytical Technique Optimization:

Automated Systems: Employing automated online solid-phase extraction (SPE) coupled with LC-MS/MS can significantly reduce contamination by minimizing manual sample handling. researchgate.netoup.com

Chromatographic Adjustments: To prevent the accumulation of BPA on the column, using an isocratic elution with a sufficiently high organic content in the mobile phase can be effective. nih.gov Installing a guard column or an additional column before the injection valve can also help trap BPA leached from the LC system's plastic components. sci-hub.se

Injection and Vial Selection: Use injection syringes with removable needles, which show lower contamination compared to cemented-needle types. researchgate.net Select HPLC vial septa made from more inert materials like silicone/PTFE to prevent leaching. tandfonline.com

Monitoring and Quality Control:

Controls: Analyzing control matrices and fortified samples helps to ensure method accuracy and continually monitor for contamination from all sources. oup.com

By systematically addressing these potential contamination pathways, laboratories can significantly reduce background BPA levels, ensuring that the use of this compound as an internal standard leads to accurate and reliable quantification in trace analysis.

Research Findings on BPA Contamination and Mitigation

Table of Compounds

Investigation of Environmental Fate and Transformation Pathways of Bisphenol a Using Bisphenol A 13c12 Tracers

Elucidation of Biotic Degradation Mechanisms

The application of BPA-¹³C₁₂ has been instrumental in clarifying the complex biological processes that break down BPA in the environment. By introducing a mixture of BPA and BPA-¹³C₁₂ into controlled experiments, researchers can confidently identify novel metabolites and elucidate degradation kinetics.

The biodegradation of BPA by microorganisms is a critical process in its natural attenuation. iue.ac.cn Studies using ¹³C₁₂-BPA in natural microcosms have demonstrated that microbial degradation, particularly by bacteria, is the primary factor in its removal. iue.ac.cn The kinetics of this degradation can vary significantly depending on the microbial species and environmental conditions.

Table 1: Microbial Degradation Kinetic Parameters for BPA

Parameter Value Organism/System Source
Half-life (t½) 23.1 hours Bacterial Degradation (Microcosm) iue.ac.cn
Half-life (t½) 25.7 hours Microbial Degradation (Microcosm) iue.ac.cn
Max. Specific Growth Rate (µmax) 0.080 h⁻¹ Pseudomonas palleroniana GBPI_508 nih.gov
Half Saturation Coefficient (K_S) 37.5 mg·L⁻¹ Pseudomonas palleroniana GBPI_508 nih.gov
Degradation Time 6 days Trametes hirsuta La-7 (≤0.5 mmol·L⁻¹) researchgate.netnih.gov

The combination of BPA-¹³C₁₂ tracers with high-resolution mass spectrometry (HRMS) is a definitive method for identifying transformation products. researchgate.netnih.govresearchgate.net This technique allows researchers to distinguish true metabolites from background matrix interference by looking for characteristic mass doublets from the labeled and unlabeled BPA. researchgate.netnih.gov

Using this approach, studies have confirmed several versatile metabolic mechanisms for BPA, including polymerization, hydroxylation, bond cleavage, dehydration, dehydrogenation, and carboxylation. researchgate.netnih.govresearchgate.net In a microcosm study using ¹³C₁₂-BPA, gas chromatography coupled with mass spectrometry (GC-MS) and combustion-isotope ratio mass spectrometry (GC-C-IRMS) identified nine potential transformation products. iue.ac.cn Among these were three novel metabolites: 4,4′-vinylidenediphenol, 4,4′-ethylidenediphenol, and 4,4′-dihydroxybenzophenone. iue.ac.cn Other identified intermediates from bacterial degradation include smaller molecules like phenol (B47542), valeric acid, propionic acid, and diglycolic acid. nih.gov

Table 2: Selected Biotic Transformation Products of BPA Identified Using ¹³C₁₂-BPA Tracers

Transformation Product Identification Method Degrading Organism/System Source
4,4′-vinylidenediphenol GC-C-IRMS, GC-MS Natural Microcosm iue.ac.cn
4,4′-ethylidenediphenol GC-C-IRMS, GC-MS Natural Microcosm iue.ac.cn
4,4′-dihydroxybenzophenone GC-C-IRMS, GC-MS Natural Microcosm iue.ac.cn
1,2-bis(4-hydroxyphenyl)-2-propanol (B31112) Proteomics, MS E. coli with CYP450 nih.gov
2,2-bis(4-hydroxyphenyl)-1-propanol Proteomics, MS E. coli with CYP450 nih.gov
Hydroquinone Proteomics, MS E. coli with CYP450 nih.gov
4-(2-hydroxypropan-2-yl)phenol Proteomics, MS E. coli with CYP450 nih.gov
Phenol GC-MS Pseudomonas palleroniana nih.gov

Isotope tracing has helped to pinpoint the specific enzyme systems responsible for BPA degradation. Extracellular enzymes like laccase, secreted by fungi such as Trametes hirsuta, are known to initiate BPA transformation through one-electron oxidation, which leads to the formation of phenoxy radicals and subsequent polymerization. researchgate.netresearchgate.net

Intracellular enzyme systems also play a crucial role. The involvement of cytochrome P-450 (CYP450) monooxygenase in BPA metabolism has been confirmed in multiple studies. researchgate.netnih.govresearchgate.net In experiments with the fungus Trametes hirsuta, the addition of piperonyl butoxide, a known CYP450 inhibitor, significantly hampered the removal of BPA, directly demonstrating the enzyme's role. researchgate.netnih.govresearchgate.net The CYP450 system is believed to hydroxylate the quaternary carbon of BPA, leading to rearrangement and the formation of various intermediates. researchgate.net Studies with E. coli engineered to express a CYP450 gene showed the transformation of BPA into products like 1,2-bis(4-hydroxyphenyl)-2-propanol and hydroquinone. nih.gov

Identification of Transformation Products via High-Resolution Mass Spectrometry (HRMS) Coupled with Isotope Labeling

Studies on Abiotic Degradation Processes

While biotic degradation is often dominant, abiotic processes also contribute to the environmental fate of BPA. BPA-¹³C₁₂ tracers aid in quantifying the contribution of these physical and chemical pathways.

Photo-degradation, the breakdown of chemicals by light, can be a significant transformation pathway for BPA in sunlit surface waters. Studies in natural microcosms using ¹³C₁₂-BPA have helped to distinguish between direct photolysis (direct absorption of light by BPA) and indirect photolysis (degradation by reactive species generated by other light-absorbing substances). iue.ac.cn

In one such study, indirect photolysis was found to be a mediating factor in BPA's natural attenuation, with a calculated half-life of 31.5 hours. iue.ac.cn This process is often facilitated by reactive oxygen species like hydroxyl radicals (OH•) and superoxide (B77818) radicals (O₂•⁻), which are generated by dissolved organic matter in the water. mdpi.comiium.edu.my The use of ¹³C₁₂-BPA allows for the confident identification of photo-degradation products, which can include hydroxylated and cleaved intermediates, by distinguishing them from the complex background of natural water. iue.ac.cniium.edu.my

Hydrolysis, the reaction with water, is generally considered a negligible pathway for BPA degradation in the environment. iue.ac.cnmdpi.com Microcosm studies that specifically isolated this process found it to be slow, with one study reporting a half-life of 33.0 hours. iue.ac.cn The stability of BPA to hydrolysis underscores the relative importance of microbial and photo-degradation pathways.

The use of BPA-¹³C₁₂ as an internal standard is also crucial in analytical methods to account for any potential hydrolysis of BPA conjugates during sample handling and storage, ensuring accurate measurements. dphen1.comoup.com

Table 3: Half-lives of Abiotic and Biotic Degradation Processes for BPA in a Natural Microcosm

Degradation Process Half-life (t½) in hours Source
Indirect Photolysis 31.5 iue.ac.cn
Hydrolysis 33.0 iue.ac.cn
Bacterial Degradation 23.1 iue.ac.cn
Microbial Degradation 25.7 iue.ac.cn
Natural Attenuation (Overall) 25.7 iue.ac.cn

Table of Compounds

Photo-degradation Pathway Analysis

Environmental Compartment-Specific Tracer Studies

The application of Bisphenol A-¹³C₁₂ in tracer studies provides critical insights into the behavior of BPA across different environmental compartments, from rivers and wastewater to the atmosphere and solid waste systems.

In aquatic environments, Bisphenol A-¹³C₁₂ is instrumental in elucidating the complex interplay of biotic and abiotic degradation processes. Researchers utilize this tracer to distinguish between removal by degradation versus simple sorption and to identify the resulting breakdown products.

A key study investigated the natural attenuation of BPA in a river water microcosm by spiking the system with a mixture of BPA and BPA-¹³C₁₂. iue.ac.cn The use of the ¹³C-labeled tracer made it possible to track the transformation of the parent compound into various byproducts. Through analysis with gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS), researchers could clearly identify ¹³C-labeled transformation products. iue.ac.cn The detection of an increased yield of labeled carbon dioxide (¹³CO₂) provided definitive evidence of BPA mineralization. iue.ac.cn Furthermore, the study identified ¹³C-labeled phospholipid fatty acids (PLFAs), indicating that microorganisms were not only degrading BPA but also incorporating the carbon from the compound into their cellular membranes. iue.ac.cn

This isotopic tracing approach led to the identification of nine potential ¹³C-labeled transformation products, revealing multiple degradation pathways. iue.ac.cn These pathways involved processes such as hydroxylation, oxidation, and cleavage of the BPA molecule. Three of the identified transformation products were novel to the scientific literature at the time of the study: 4,4′-vinylidenediphenol, 4,4′-ethylidenediphenol, and 4,4′-dihydroxybenzophenone. iue.ac.cn Such detailed pathway analysis is only possible through the use of stable isotope tracers like Bisphenol A-¹³C₁₂. In wastewater treatment contexts, ¹³C-DNA stable isotope probing has been used to specifically identify the microorganisms responsible for assimilating BPA-derived carbon. nih.gov

Table 1: Research Findings from Aqueous System Investigations using Bisphenol A-¹³C₁₂


Study FocusMatrixKey Findings using BPA-¹³C₁₂Identified ¹³C-Labeled Transformation ProductsReference
Natural Attenuation and Transformation PathwaysRiver Water MicrocosmConfirmed mineralization to ¹³CO₂. Identified microbial uptake and utilization for cellular membrane synthesis. Elucidated five possible degradation pathways.4,4′-vinylidenediphenol, 4,4′-ethylidenediphenol, 4,4′-dihydroxybenzophenone, and six other potential products. researchgate.net
Identification of Degrading MicroorganismsWastewater Treatment Plant BioreactorsUsed for ¹³C-DNA stable isotope probing (SIP) to identify specific bacteria (e.g., Sphingobium spp.) assimilating BPA-derived carbon.Not specified; focus was on microbial identification.
Method Development for DetectionWastewaterUsed as an internal standard for developing and optimizing a new LC-MS/MS method for detecting BPA and its metabolite, 4-hydroxyacetophenone.Not applicable; used as an analytical standard.

The investigation of BPA's fate in the atmosphere using Bisphenol A-¹³C₁₂ as a tracer is less documented than in aqueous or solid systems. The primary application found in the literature is its use as an internal standard for the accurate quantification of native BPA in atmospheric samples, which is crucial due to the low concentrations and potential for analytical interference. dphen1.comnih.gov

For instance, studies on indoor air pollution have employed Bisphenol A-¹³C₁₂ in stable isotope dilution techniques coupled with liquid chromatography-mass spectrometry (LC-MS) to determine BPA concentrations in air samples. nih.gov This method allows for high accuracy and sensitivity, with quantification limits as low as 0.1 ng/m³. nih.gov Similarly, research on phosphorus flame retardants and BPA in dust and PM2.5 from schools used ¹³C₁₂-BPA as an internal standard to ensure the reliability of the measured concentrations. dphen1.com In one such study, BPA was detected in 45% of air PM2.5 samples and 71% of dust samples. dphen1.com

While direct atmospheric transport tracing studies with BPA-¹³C₁₂ are not widely available, a microcosm study provided insight into the potential for BPA to enter the gas phase. In this experiment, headspace air samples were collected from a water microcosm spiked with BPA-¹³C₁₂. Analysis of these samples monitored the mineralization of the tracer into volatile transformation products, specifically carbon isotope-labeled CO₂, confirming a pathway from the aqueous phase to the gaseous phase. iue.ac.cn

Table 2: Research Findings from Atmospheric and Dust Investigations using Bisphenol A-¹³C₁₂


Study FocusMatrixRole/Finding of BPA-¹³C₁₂Measured Concentration of Native BPAReference
Quantification Method DevelopmentIndoor AirUsed as an internal standard in a stable isotope dilution LC-MS method.Enabled quantification limit of 0.1 ng/m³. dphen1.com
Quantification in SchoolsIndoor Dust and PM2.5Used as an internal standard for quantification.Median of 7.5E-02 µg/g in dust; Median of 6.4E-02 ng/m³ in PM2.5. nih.gov
Quantification in Outdoor AirOutdoor PM2.5Used as an internal standard for quality control in an isotope dilution method.Concentration range of 0.051 to 7.52 ng/m³.
Mineralization to Volatile ProductsHeadspace Air of a Water MicrocosmUsed as a tracer to monitor mineralization into carbon isotope-labeled volatile transformation products (¹³CO₂).Not applicable; tracer study. researchgate.net

In soil and solid waste matrices, understanding the persistence and biodegradability of BPA is critical, particularly concerning the land application of biosolids and the management of municipal solid waste. Isotopic tracers like Bisphenol A-¹³C₁₂ are invaluable for determining if BPA is truly degraded or simply sequestered.

A definitive study on the biodegradability of BPA during anaerobic digestion of municipal solid waste utilized ¹³C₁₂-BPA as a tracer. nih.govresearchgate.net Microcosms were incubated under both mesophilic (35 °C) and thermophilic (55 °C) conditions. The production of biogas, including ¹³C-labeled methane (B114726) (¹³CH₄) and carbon dioxide (¹³CO₂), was monitored over an extended period. nih.gov The degradation of the ¹³C₁₂-BPA was tracked using GC-IRMS and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

The results from this tracer study were conclusive: no biodegradation of Bisphenol A was observed under either mesophilic or thermophilic anaerobic conditions. nih.govresearchgate.net While a parallel tracer experiment with ¹³C-labeled phenol showed significant mineralization to biogas, the stability of the ¹³C₁₂-BPA demonstrated its persistence in methanogenic environments typical of anaerobic digesters. nih.gov This finding is significant as it suggests that anaerobic digestion, a common process in wastewater treatment plants and for solid waste management, does not effectively eliminate BPA, which may then persist in the resulting digestate or sludge. nih.govmdpi.com

Table 3: Research Findings from Soil and Solid Waste Analysis using Bisphenol A-¹³C₁₂


Study FocusMatrixExperimental ConditionsKey Findings using BPA-¹³C₁₂Reference
Biodegradability during Anaerobic DigestionMunicipal Solid WasteMesophilic (35°C) and Thermophilic (55°C) anaerobic microcosms. Incubation for over 130 days.No biodegradation of Bisphenol A-¹³C₁₂ was observed under either temperature condition. No ¹³C-labeled metabolites were detected.[4, 7]

Application of Bisphenol A 13c12 in Mechanistic Biotransformation Research

In Vitro and Ex Vivo Model Systems for Metabolic Pathway Characterization

The use of in vitro and ex vivo models is fundamental to characterizing the metabolic fate of xenobiotics like BPA. BPA-13C12 has been instrumental in studies employing a variety of these systems, each offering unique insights into specific biotransformation reactions.

Hepatic Models: Human and rat liver microsomes and subcellular S9 fractions are extensively used to investigate the phase I and phase II metabolism of BPA. dphen1.com These models have been crucial in identifying oxidative metabolites and conjugation products. For instance, studies with rat liver microsomes have been used to produce and characterize glucuronide conjugates of BPA. dphen1.com The use of BPA-13C12 in these systems allows for the unambiguous identification of metabolites formed from the administered compound.

Recombinant Enzyme Systems: To pinpoint the specific enzymes responsible for BPA metabolism, researchers have turned to systems with human-recombinant cytochrome P450 3A4 (CYP3A4) expressed in Supersomes. dphen1.com These experiments, facilitated by the use of isotope-labeled BPA, help in understanding the contribution of individual CYPs to BPA's metabolic clearance.

Fungal and Microbial Cultures: The biotransformation of BPA is not limited to mammals. Studies using the laccase-producing fungus Trametes hirsuta La-7 have demonstrated the complete biotransformation of BPA. researchgate.netnih.gov In these in vitro experiments, both extracellular crude laccase solution and intracellular homogenized mycelium were shown to convert a significant percentage of BPA. researchgate.netnih.gov The use of a mixture of BPA and BPA-13C12 allowed for the detailed identification of metabolic products through high-resolution mass spectrometry (HRMS). researchgate.netnih.gov Similarly, activated sludge from wastewater treatment plants has been used to study the aerobic degradation of bisphenols, with BPA-13C12 serving as an internal standard for quantification. ijs.si

Reconstructed Human Epidermis and Ex Vivo Skin Models: To understand dermal absorption and metabolism, researchers have utilized reconstructed human epidermis models, such as EpiDerm™, and ex vivo human skin permeation studies. researchgate.netunil.ch In these models, BPA-13C12 is applied to the skin surface, and its absorption and biotransformation into metabolites like BPA-glucuronide are monitored. unil.chunil.ch

These diverse model systems, when combined with the analytical precision afforded by BPA-13C12, provide a comprehensive picture of the metabolic pathways of BPA across different species and tissues.

Biotransformation Kinetics and Metabolite Identification in Complex Biological Matrices

A key application of BPA-13C12 is in the detailed kinetic analysis of BPA biotransformation and the structural elucidation of its metabolites within complex biological matrices such as urine, serum, and tissue homogenates. The distinct mass shift of +12 amu compared to the native BPA allows for clear differentiation and quantification using mass spectrometry. unil.ch

In a study investigating the biotransformation of BPA by the fungus Trametes hirsuta La-7, a mixture of BPA and BPA-13C12 was used. researchgate.netnih.gov This approach, coupled with HRMS, enabled the identification of various metabolic mechanisms, including polymerization, hydroxylation, dehydration, bond cleavage, dehydrogenation, and carboxylation. researchgate.netnih.gov The relative intensity ratio of the product peaks corresponding to the labeled and unlabeled compounds provided confirmation of the identified metabolites. researchgate.netnih.gov

Kinetic studies have also benefited from the use of BPA-13C12. For example, in vitro experiments with Trametes hirsuta La-7 demonstrated that its extracellular crude laccase solution and intracellular homogenized mycelium could convert 85.71% and 84.24% of 0.5 mmol·L-1 BPA, respectively, within 6 hours. researchgate.netnih.gov In studies on percutaneous absorption using reconstructed human epidermis, BPA-13C12 was used to determine the permeability coefficient and monitor its distribution in donor solution, skin tissue, and receiver solution over time. researchgate.net

The table below presents data from an in vitro study comparing the percutaneous absorption of BPA-13C12 and BPS-13C12 in EpiDerm™ human skin models.

ParameterLow Dose (1.5 µg/cm²)High Dose (7.7 µg/cm²)
BPA-13C12
Recovery in donor solution38 ± 10%38 ± 1.9%
Recovery in skin tissue14 ± 2.0%13 ± 0.7%
Cumulative recovery in receiver solution (25 h)43 ± 7.0%46 ± 1.4%
Permeability coefficient (Kp) (cm/h)0.036 ± 0.0110.033 ± 0.003
BPS-13C12
Recovery in donor solution74 ± 14%84 ± 2.3%
Recovery in skin tissue16 ± 1.0%17 ± 0.4%
Cumulative recovery in receiver solution (25 h)8.0 ± 8.0%6.4 ± 3.3%
Permeability coefficient (Kp) (cm/h)0.009 ± 0.0150.003 ± 0.002
Data adapted from Liu and Martin, 2019. researchgate.net

This data clearly shows the utility of BPA-13C12 in generating quantitative data on biotransformation kinetics in a controlled in vitro setting.

Tracing of Bisphenol A and Conjugate Formation (e.g., Glucuronidation)

One of the most significant metabolic pathways for BPA in humans and other mammals is conjugation, primarily with glucuronic acid to form BPA-glucuronide (BPA-G), a more water-soluble and readily excretable metabolite. nih.gov BPA-13C12 and its metabolite, Bisphenol A-13C12 β-D-glucuronide (BPA-G-13C12), are crucial for accurately tracing this process. unil.chunil.ch

The use of BPA-13C12 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of both free BPA and its glucuronide metabolite in biological samples like urine and serum. nih.govresearchgate.net In these analytical methods, urine samples are often treated with β-glucuronidase to enzymatically hydrolyze the conjugated BPA back to its free form, which is then quantified. nih.gov The addition of BPA-13C12 at the beginning of the sample preparation process accounts for any variability or loss during extraction and analysis. nih.gov

Furthermore, the availability of synthesized BPA-G-13C12 as a standard has enabled more direct and accurate studies of BPA conjugation. unil.chunil.ch For instance, in studies with human microsomes from different organs (liver, kidney, intestine, and lung), BPA-G formation followed Michaelis-Menten kinetics in the intestine and kidney, while the liver showed the highest intrinsic clearance for BPA glucuronidation. nih.gov The use of stable isotope-labeled standards in such studies is essential for reliable quantification and kinetic modeling. nih.gov

In a study using pooled human urine, samples were spiked with both 12C BPA-glucuronide and 13C12-BPA-glucuronide. researchgate.net After enzymatic conversion to their respective free forms, they were analyzed by LC-MS/MS, demonstrating the utility of the labeled conjugate in validating analytical methods for total BPA measurement. researchgate.net This tracing capability is vital for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of BPA in the body. nih.gov

Methodological Validation and Quality Assurance in Bisphenol A 13c12 Based Research

Determination of Analytical Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods utilizing BPA-¹³C₁₂ as an internal standard for the analysis of Bisphenol A (BPA) and its analogs, these limits are determined under specific experimental conditions and can vary depending on the matrix, instrumentation, and sample preparation techniques employed.

Several studies have established LOD and LOQ values for BPA analysis using BPA-¹³C₁₂. For instance, in a method for analyzing BPA in tuna, the LOD was calculated to be 2.01 ng/g and the LOQ was 5.02 ng/g, meeting the acceptance criteria of 2 ng/g and 6 ng/g, respectively. fda.gov Another study determining BPA in human amniotic fluid reported an LOD of 0.1 ng/mL and an LOQ of 0.3 ng/mL for a 500 μL sample. nih.gov Furthermore, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for foodstuff analysis achieved even lower limits, with an LOD of 0.03 μg/kg and an LOQ of 0.10 μg/kg. capes.gov.br These values are typically determined by analyzing multiple replicates of a blank matrix spiked at a low concentration. fda.gov The signal-to-noise ratio is also a common metric, with LOD often defined as a ratio of 3 and LOQ as 10. dphen1.com

Table 1: Examples of LOD and LOQ for BPA Analysis Using BPA-¹³C₁₂

MatrixAnalytical MethodLODLOQReference
TunaLC-MS/MS2.01 ng/g5.02 ng/g fda.gov
Human Amniotic FluidLC-MS0.1 ng/mL0.3 ng/mL nih.gov
FoodstuffsGC-MS/MS0.03 µg/kg0.10 µg/kg capes.gov.br
Human UrineLC-MS0.1 ng/mL0.1 ng/mL dphen1.com
River WaterUHPLC-ESI-MS/MS-0.005 - 0.02 ng/mL dphen1.com
SedimentUHPLC-ESI-MS/MS-0.15 - 0.80 ng/g dphen1.com
BeveragesHPLC-MS/MS≤0.1 µg/L0.3 µg/L researchgate.net

This table is interactive. Users can sort and filter the data.

Comprehensive Assessment of Analytical Accuracy and Precision (e.g., Recovery, Relative Standard Deviation)

Accuracy and precision are paramount in validating analytical methods. Accuracy, often assessed through recovery studies, measures the closeness of a measured value to the true value. Precision, typically expressed as the relative standard deviation (RSD), indicates the degree of agreement among repeated measurements. In the context of BPA analysis using BPA-¹³C₁₂, these parameters are evaluated by analyzing spiked samples at various concentrations.

For example, a validation study for BPA in tuna across three different matrices (canned, raw, and jarred) demonstrated recoveries ranging from 80% to 103% and RSD values between 1% and 12%. fda.gov Another study analyzing multiple bisphenols in various food matrices reported recoveries for BPS (quantified using a ¹³C-labeled standard) between 92.4% and 104%, with RSDs from 0.40% to 9.6%. canada.ca In the analysis of human urine, a method showed within-run accuracies of 91.1%–111.6% and between-run accuracies of 97.8%–103.4%, with precision (RSD) for both being below 15%. mdpi.com These results underscore the high accuracy and precision achievable with isotope dilution methods.

Table 2: Accuracy and Precision Data for BPA Analysis Using BPA-¹³C₁₂

MatrixSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Tuna6 ng/g, 60 ng/g, 120 ng/g80 - 1031 - 12 fda.gov
Various Foods (for BPS)5, 25, 50 ng92.4 - 1040.40 - 9.6 canada.ca
Human Urine (within-run)Low, Medium, High91.1 - 111.6≤ 12.6 mdpi.com
Human Urine (between-run)Low, Medium, High97.8 - 103.4≤ 6.3 mdpi.com
Corn Oil1, 2, 10 µg/mL100 ± 20 (within- and between-run)< 20 (within- and between-run) koreascience.kr
Food Items0.5, 5.0 µg/kgTrueness: 4.2%Repeatability: 7.5 - 19.0, Within-lab reproducibility: 2.5 - 12.2 capes.gov.br

This table is interactive. Users can sort and filter the data.

Systematic Evaluation and Compensation Strategies for Matrix Effects

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analyses. A primary advantage of using BPA-¹³C₁₂ as an internal standard is its ability to effectively compensate for these matrix effects. Since BPA-¹³C₁₂ is chemically and physically very similar to the native BPA, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification. unam.mxpica-berlin.de

Studies have demonstrated the effectiveness of this approach. For instance, in the analysis of 14 different foodstuffs, the use of an immunoaffinity column for cleanup resulted in a matrix effect of less than 16.8%. researchgate.net However, in some cases, even with an isotope-labeled standard, matrix effects may not be fully corrected, especially if there are significant differences in the chemical structures or retention times of the analyte and the standard. unil.ch In such instances, additional sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are employed to remove interfering substances. unam.mxnih.gov The choice of extraction technique and sorbent material is crucial for minimizing matrix effects. researchgate.net The standard addition method is another strategy that can be used to mitigate matrix effects, particularly in complex samples where a suitable blank matrix is unavailable. mdpi.com

Methodologies for Inter-Laboratory Comparison and Round Robin Studies

Inter-laboratory comparison and round robin studies are essential for assessing the reproducibility and robustness of an analytical method across different laboratories. These studies involve the analysis of common, often blinded, samples by multiple participating laboratories. The results provide valuable insights into the method's performance and help establish its reliability for widespread use.

A round robin study involving four laboratories was conducted to measure unconjugated BPA and its glucuronide metabolite in human blood. europa.eu While all participating labs could distinguish between low and high concentrations, some performance differences were noted, highlighting the importance of standardized protocols. europa.eu Another interlaboratory comparison as part of the HBM4EU project focused on the analysis of BPA, BPS, and BPF in human urine. For BPA, 24 out of 32 laboratories (75%) were approved based on their satisfactory performance for both low and high concentration samples in at least two rounds of the study. researchgate.net These studies are crucial for establishing the analytical capability for a given analyte within the scientific community and for ensuring the comparability of data generated by different research groups. researchgate.netsci-hub.se

Future Directions in Bisphenol A 13c12 Research Applications

Integration with Advanced "Omics" Technologies for Comprehensive Pathway Mapping

The use of stable isotope-labeled compounds like Bisphenol A-¹³C₁₂ is fundamental to metabolic analysis, enabling the precise tracking and quantification of molecular movements. medchemexpress.commedchemexpress.cn The future of BPA research lies in the deeper integration of Bisphenol A-¹³C₁₂ with "omics" technologies, such as metabolomics, proteomics, and transcriptomics. This synergy allows for a comprehensive mapping of the metabolic pathways that BPA and its byproducts undertake within a biological system.

Metabolomics, which studies the small molecules or metabolites within an organism, is a particularly promising field for this application. otsuka.co.jpnih.gov By introducing Bisphenol A-¹³C₁₂ into a test system, researchers can accurately trace its conversion into various metabolites, such as BPA-glucuronide. nih.govdoi.org The distinct mass of the ¹³C-labeled atoms allows mass spectrometry-based platforms to differentiate the compound's metabolites from the organism's natural (endogenous) molecules. medchemexpress.commedchemexpress.cn This capability is crucial for elucidating the specific biochemical reactions BPA undergoes, identifying the enzymes involved, and understanding how it perturbs existing metabolic pathways like folate metabolism. nih.govresearchgate.net

Furthermore, in the context of microbial communities, integrated meta-omics (metagenomics, metatranscriptomics) can be used with Bisphenol A-¹³C₁₂ to unravel the complex interactions involved in its biodegradation. nih.gov Researchers can identify which microorganisms in a community are actively degrading the compound and map the complete mineralization pathway, observing the breakdown into intermediate products and eventually ¹³CO₂. nih.govresearchgate.net This provides a systems-level view of biotransformation that is essential for understanding its effects and persistence.

Table 1: Application of Bisphenol A-¹³C₁₂ in "Omics" Research

"Omics" Technology Specific Application of Bisphenol A-¹³C₁₂ Research Goal
Metabolomics Tracer for metabolic fate analysis. medchemexpress.comotsuka.co.jp To identify and quantify BPA metabolites (e.g., glucuronides) and understand their formation and clearance pathways in biological systems. nih.govnih.gov
Proteomics Used to study protein adduction and changes in protein expression following exposure. To identify specific proteins that interact with BPA or its metabolites, revealing mechanisms of toxicity.
Transcriptomics Employed to correlate metabolic changes with gene expression patterns. nih.gov To understand how BPA exposure alters the expression of genes involved in metabolism, stress response, and other key cellular processes. nih.gov

| Meta-omics | Stable isotope probing (SIP) to trace carbon flow in microbial communities. nih.govnih.gov | To identify the specific microbes responsible for BPA degradation in complex environmental samples and elucidate the complete biodegradation pathway. nih.govresearchgate.net |

Development of Novel Analytical Platforms for Ultrace Trace Analysis

The demand for highly sensitive methods to detect minute quantities of BPA in complex samples like human tissues and environmental matrices continues to grow. mdpi.comnih.gov Bisphenol A-¹³C₁₂ is an indispensable tool in the development and validation of these novel analytical platforms, primarily serving as an ideal internal standard. fda.govresearchgate.net

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using an isotopically labeled internal standard is crucial for accurate quantification. nih.govmdpi.com Because Bisphenol A-¹³C₁₂ is chemically identical to the non-labeled BPA, it behaves similarly during sample preparation, extraction, and chromatographic separation. pica-berlin.de However, its higher mass allows it to be distinguished by the mass spectrometer. dphen1.com This allows for the correction of any analyte loss during sample processing and compensates for matrix effects—interference from other components in the sample—which can suppress or enhance the instrument's signal. researchgate.netpica-berlin.de

Future research will focus on coupling advanced extraction techniques, such as solid-phase microextraction (SPME), with state-of-the-art mass spectrometry. pica-berlin.deacs.orgresearchgate.net These methods aim to achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ng/L) range. acs.orgdphen1.com The use of Bisphenol A-¹³C₁₂ will be integral to ensuring these ultra-trace methods are robust, reliable, and accurate. nih.govpica-berlin.de

Table 2: Advanced Analytical Platforms Utilizing Bisphenol A-¹³C₁₂

Analytical Platform Role of Bisphenol A-¹³C₁₂ Achieved Sensitivity (Example) Reference
LC-MS/MS Internal Standard for quantification. nih.gov LOQ of 6 ng/g in fortified tuna. fda.gov
GC-MS/MS with SPME Internal Standard to correct for matrix effects and analyte loss. pica-berlin.de Detection limit at the ng/L level. researchgate.net
UHPLC-MS/MS Internal Standard for derivatized samples. LOQ as low as 0.050 μg kg⁻¹ in breast milk. researchgate.netdphen1.com

| LC-Orbitrap MS | Internal Standard for high-resolution mass spectrometry. | Detection down to 1 pg mL⁻¹ (ng/L). | rsc.org |

Expanded Utility in Environmental Risk Assessment and Remediation Strategy Development

Understanding the environmental fate of BPA is critical for assessing the risks it poses to ecosystems and human health. epa.govresearchgate.net Bisphenol A-¹³C₁₂ is a powerful tool for these investigations, allowing for precise tracking of the compound's movement, transformation, and persistence in various environmental compartments such as water, soil, and sediment. researchgate.netpocketdentistry.comnih.gov

By spiking environmental microcosms (lab-based models of natural environments) with Bisphenol A-¹³C₁₂, scientists can trace its degradation pathways under different conditions. researchgate.net This stable isotope tracing technique makes it possible to unequivocally identify transformation products, even novel ones, and to differentiate them from background organic matter. researchgate.net It also allows for the quantification of mineralization—the complete breakdown of the compound to labeled carbon dioxide (¹³CO₂)—providing a true measure of its removal from the environment. researchgate.net

This information is invaluable for developing and evaluating remediation strategies. For instance, in bioremediation studies, researchers can use Bisphenol A-¹³C₁₂ to confirm that specific microorganisms are not just sequestering the contaminant but are actively breaking it down. researchgate.netjeeng.net This helps in selecting the most effective microbial strains or environmental conditions for cleaning up contaminated sites. The data gathered from these studies informs more accurate environmental risk models, helping regulators to understand exposure levels and set appropriate safety limits. epa.govpocketdentistry.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Bisphenol A BPA
Bisphenol A-¹³C₁₂ ¹³C₁₂-BPA
Bisphenol A-glucuronide BPA-G
Carbon Dioxide CO₂
Bisphenol S BPS
Bisphenol B BPB
Bisphenol F BPF
Bisphenol Z BPZ

Q & A

Q. How can Bisphenol A-13C12 be reliably detected and quantified in environmental and biological matrices?

Methodological Answer: Use isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for precise quantification. This compound serves as an internal standard to correct for matrix effects and recovery losses. For environmental samples (e.g., air, water), employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by derivatization with dansyl chloride to enhance ionization efficiency . In biological fluids (e.g., urine, serum), enzymatic hydrolysis (β-glucuronidase) is critical to liberate conjugated metabolites before analysis .

Q. What is the significance of isotopic labeling (13C12) in studying Bisphenol A’s environmental fate and metabolic pathways?

Methodological Answer: The 13C12 label enables precise tracking of this compound in complex systems without isotopic interference. For environmental fate studies, use stable isotope-assisted mass balance experiments to distinguish parent compounds from degradation byproducts . In metabolic studies, pair this compound with high-resolution mass spectrometry (HRMS) to map phase I/II metabolism pathways and quantify biliary vs. urinary excretion routes .

Q. How should researchers design controlled experiments to investigate this compound’s endocrine-disrupting mechanisms?

Methodological Answer: Adopt a factorial design with dose-response and time-course variables . Use in vitro models (e.g., ERα/ERβ reporter gene assays) to isolate receptor-specific effects. Include negative controls (solvent-only) and positive controls (17β-estradiol) to validate assay sensitivity. For in vivo studies, employ transgenic rodent models (e.g., ER knockout mice) to confirm mechanistic pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s low-dose effects be resolved methodologically?

Methodological Answer: Apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassudy design . Use meta-analytical frameworks to harmonize data from disparate studies, accounting for variables like exposure duration, species-specific metabolism, and assay sensitivity thresholds. For in vitro-to-in vivo extrapolation (IVIVE), integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile dose metrics .

Q. What advanced analytical strategies are recommended for distinguishing this compound from co-occurring structural analogues (e.g., Bisphenol S, F)?

Methodological Answer: Implement ion mobility spectrometry (IMS)-HRMS to separate isomers based on collision cross-section differences. For complex mixtures, use sequential window acquisition of all theoretical mass spectra (SWATH-MS) to acquire full MS/MS spectra of all ions, enabling retrospective analysis . Validate specificity via synthetic standards of analogues (e.g., Bisphenol S-13C12) .

Q. How can researchers integrate multi-omics approaches to elucidate systemic effects of this compound exposure?

Methodological Answer: Combine metabolomics (untargeted LC-HRMS), proteomics (data-independent acquisition), and transcriptomics (RNA-seq) in a longitudinal study design. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks (e.g., steroidogenesis, oxidative stress). Employ machine learning (e.g., random forest) to prioritize biomarkers linked to exposure gradients .

Q. What methodological safeguards are critical when studying this compound’s transgenerational epigenetic effects?

Methodological Answer: Use germline-specific reporter models (e.g., CRISPR-Cas9 lineage tracing) to track heritable epigenetic changes. Control for batch effects via randomized breeding and blinded phenotyping. Validate findings through bisulfite sequencing (DNA methylation) and ChIP-seq (histone modification) in F1-F3 generations .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in this compound’s half-life across different experimental models?

Methodological Answer: Apply Bayesian hierarchical modeling to account for interspecies variability (e.g., hepatic glucuronidation rates in rodents vs. primates). Normalize half-life data to body surface area or metabolic scaling factors. Cross-validate using ex vivo liver S9 fractions to isolate metabolic contributions .

Q. What statistical frameworks are optimal for analyzing non-monotonic dose-response relationships (NMDRs) in this compound studies?

Methodological Answer: Use flexible spline regression or Bayesian additive regression trees (BART) to model NMDRs without assuming linearity. Include interaction terms for endocrine feedback loops (e.g., hypothalamic-pituitary-gonadal axis). Validate with benchmark dose (BMD) analysis using EPA’s BMDS software .

Experimental Design and Validation

Q. How to optimize sample preparation workflows to minimize contamination during this compound analysis?

Methodological Answer: Replace plastic labware with glass or stainless steel to avoid leaching. Perform blank spikes (process blanks) in every batch to monitor background contamination. Use isotopically labeled internal standards (e.g., this compound-d6) to correct for matrix effects .

Q. What strategies ensure reproducibility in this compound toxicity studies across laboratories?

Methodological Answer: Adopt standardized protocols (e.g., OECD Test Guidelines 457 for steroidogenesis assays). Participate in interlaboratory ring trials with shared reference materials. Report data using the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Methodological Comparisons

Analytical Technique Strengths Limitations Best Use Case Reference
ID-LC-MS/MSHigh precision, isotope correctionRequires costly labeled standardsQuantification in complex matrices
IMS-HRMSIsomer separation, structural insightsLimited resolving power for analoguesDifferentiating BPA analogues
SWATH-MSRetrospective data miningComputationally intensiveUntargeted exposome studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.